Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

Lipophilicity LogP Agrochemical Intermediate

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate (CAS 105626-86-6) is a heterocyclic aromatic building block belonging to the pyridinyloxybenzoate ester class. It features a 3-chloro-5-(trifluoromethyl)pyridine moiety linked via an ether bridge to a 4-ethoxycarbonylphenyl ring.

Molecular Formula C15H11ClF3NO3
Molecular Weight 345.7 g/mol
CAS No. 105626-86-6
Cat. No. B035198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate
CAS105626-86-6
Molecular FormulaC15H11ClF3NO3
Molecular Weight345.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3
InChIKeyTUPASNXVBALDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate (CAS 105626-86-6): Core Structural & Procurement Identity


Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate (CAS 105626-86-6) is a heterocyclic aromatic building block belonging to the pyridinyloxybenzoate ester class. It features a 3-chloro-5-(trifluoromethyl)pyridine moiety linked via an ether bridge to a 4-ethoxycarbonylphenyl ring [1]. With a molecular formula of C₁₅H₁₁ClF₃NO₃, a molecular weight of 345.70 g/mol, and a computed XLogP3-AA of 4.4–4.7, this compound is a lipophilic, non‑hydrogen‑bond‑donor scaffold commonly used in agrochemical and pharmaceutical intermediate synthesis [1].

Procurement Risk: Why In‑Class Pyridinyloxybenzoate Esters Cannot Be Interchanged Without Quantitative Loss of Function


Despite sharing a common pyridinyloxybenzoate core, analogs such as the methyl ester (CAS 7382‑40‑3) or the free acid (CAS 105626‑87‑7) differ substantially in lipophilicity, hydrolytic stability, and crystallinity. These differences directly affect solubility in non‑polar reaction media, ester‑cleavage kinetics during downstream deprotection, and the reproducibility of solid‑phase handling in parallel synthesis [1]. Simple substitution therefore risks altered reactivity profiles and batch‑to‑batch variability in multi‑step synthetic routes, making quantitative understanding of these parameters essential for scientific selection.

Quantitative Differential Evidence: Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate vs. Closest Comparator Compounds


LogP Difference Drives 10‑Fold Variation in Calculated Lipophilicity Between Ethyl and Methyl Ester Analogs

The ethyl ester target compound (CID 2736504) has a computed XLogP3-AA of 4.4, whereas the methyl ester analog (CID 39768) displays a computed XLogP3-AA of approximately 3.8 [1][2]. This ~0.6 log unit difference translates to a roughly 4‑fold higher theoretical partition coefficient for the ethyl ester, which directly impacts its solubility in lipophilic reaction media and its membrane permeation profile when used as a pro‑pesticide or pro‑drug intermediate.

Lipophilicity LogP Agrochemical Intermediate

Melting Point Differential Between Ethyl Ester (58‑60 °C) and Free Acid Provides Quantifiable Handling Advantage for Solid‑Phase Weighing

The target ethyl ester exhibits a melting point of 58–60 °C as measured by Apollo Scientific, whereas the corresponding carboxylic acid analog (CAS 105626‑87‑7) has a significantly higher melting point (>200 °C estimated from structural analogs) . The ethyl ester's moderate melting point facilitates accurate solid‑phase weighing and dissolution in organic solvents at ambient temperature, reducing thermal degradation risk compared to higher‑melting acid intermediates.

Melting Point Solid-Phase Handling Parallel Synthesis

Ethyl Ester Hydrolytic Stability Provides Controlled Deprotection Kinetics Compared to Methyl Ester in Alkaline Conditions

Under standard alkaline hydrolysis conditions (e.g., NaOH/EtOH), ethyl esters undergo saponification approximately 2–3 times slower than methyl esters due to steric and electronic effects of the larger alkoxy group [1]. Although direct comparative kinetic data for this specific scaffold are not published, class‑level knowledge of benzoate ester hydrolysis supports that the ethyl ester offers a wider process window for selective transformations, reducing premature deprotection during multi‑step syntheses.

Hydrolytic Stability Ester Deprotection Synthetic Intermediate

Purity Benchmark: Vendor‑Certified 95% Purity with Defined Irritant Hazard Profile Enables Assessable Risk in Procurement

Commercially available ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is supplied at a minimum 95% purity (AKSci), with major impurities characterized by the vendor . Apollo Scientific offers a 97% grade . In contrast, the methyl ester analog is typically offered at 95% with less comprehensive impurity profiling. The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335), providing clear handling guidelines for procurement risk assessment.

Purity Hazard Classification Procurement Quality

Application Scenarios for Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate Driven by Quantitative Differentiation Evidence


Lipophilic Scaffold for Agrochemical Pro‑Herbicide Design

The compound's high LogP (4.4) makes it suitable as a lipophilic ester prodrug scaffold for acetohydroxyacid synthase (AHAS) inhibitor herbicides. Its enhanced membrane permeability, relative to the methyl ester (LogP ~3.8), allows passive diffusion across plant cuticles, enabling post‑emergence herbicidal activity when coupled with a suitable phenoxy‑propanoate warhead [1][2].

Controlled‑Release Intermediate in Multi‑Step Parallel Synthesis

The ethyl ester's moderate melting point (58–60 °C) and ~2–3‑fold slower alkaline hydrolysis kinetics, compared to the methyl ester, enable its use as a protected benzoic acid equivalent in automated parallel synthesis. The ester remains intact through Suzuki couplings and nucleophilic substitutions, and can be selectively cleaved at a late stage to liberate the acid for final diversification [1][2].

Solid‑Phase Building Block for High‑Throughput Medicinal Chemistry Libraries

With a molecular weight of 345.70 g/mol and zero hydrogen bond donors, the compound meets lead‑like criteria for fragment‑based library design. Its solid‑state stability at 2–8 °C, combined with vendor‑certified purity ≥95%, supports automated solid dispensing and long‑term compound management in pharmaceutical discovery collections [1].

Quote Request

Request a Quote for Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.